![molecular formula C16H28N2O5Si B1584747 3'-O-(t-butyldimethylsilyl)thymidine CAS No. 40733-27-5](/img/structure/B1584747.png)
3'-O-(t-butyldimethylsilyl)thymidine
Overview
Description
3’-O-(t-butyldimethylsilyl)thymidine is a highly significant compound within the biomedicine sector due to its extensive usage across diverse applications . This compound serves as a precursor in the synthesis of potent antiviral medications exemplified by AZT, renowned for its efficacy in the treatment of HIV/AIDS . It is chemically stable and has been shown to be a potential biomarker for the diagnosis of fetal bovine spongiform encephalopathy (BSE) .
Synthesis Analysis
The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine involves reactions of O-t-butyldimethylsilyl-protected thymidine with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), leading to activation of the C4 amide carbonyl by formation of putative O4-(benzotriazol-1-yl) derivatives .Molecular Structure Analysis
The molecular formula of 3’-O-(t-butyldimethylsilyl)thymidine is C16H28N2O5Si . The average mass is 356.489 Da and the monoisotopic mass is 356.176758 Da .Chemical Reactions Analysis
The chemical reactions involving 3’-O-(t-butyldimethylsilyl)thymidine are primarily associated with its role as a precursor in the synthesis of antiviral medications . It undergoes reactions with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) leading to activation of the C4 amide carbonyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-O-(t-butyldimethylsilyl)thymidine include a molecular weight of 356.49 g/mol . It has a predicted density of 1.17±0.1 g/cm3 .Scientific Research Applications
Antiviral Drug Synthesis
3’-O-(t-butyldimethylsilyl)thymidine serves as a precursor in the synthesis of antiviral drugs, notably AZT (Zidovudine), which is used in the treatment of HIV/AIDS. Its role in drug development is crucial due to its stability and reactivity, allowing for the creation of effective medication formulations .
Biomarker for Disease Diagnosis
This compound has shown potential as a biomarker for diagnosing diseases such as fetal bovine spongiform encephalopathy (BSE). Its ability to bind to basic proteins in cell nuclei and inhibit protein synthesis makes it valuable for medical diagnostics .
3. Nucleoside Analogs and Nucleotide Derivatives Development It is utilized in creating nucleoside analogs and nucleotide derivatives, aiding in DNA function investigation and understanding various diseases, including cancer, viral infections, and genetic disorders .
4. Synthesis of Nucleic Acid Analogs and Oligonucleotides The compound is commonly employed in synthesizing nucleic acid analogs and oligonucleotides for research purposes. The t-butyldimethylsilyl group protects the thymidine molecule during chemical reactions, making it a valuable tool in molecular biology research .
Mechanism of Action
properties
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332379 | |
Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-(t-butyldimethylsilyl)thymidine | |
CAS RN |
40733-27-5 | |
Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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